Tin(II) oxide

Catalog No.
S704608
CAS No.
21651-19-4
M.F
OSn
M. Wt
134.71 g/mol
Availability
In Stock
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Tin(II) oxide

CAS Number

21651-19-4

Product Name

Tin(II) oxide

IUPAC Name

oxygen(2-);tin(2+)

Molecular Formula

OSn

Molecular Weight

134.71 g/mol

InChI

InChI=1S/O.Sn/q-2;+2

InChI Key

CJGYQECZUAUFSN-UHFFFAOYSA-N

SMILES

O=[Sn]

solubility

Insoluble (NIOSH, 2016)
Solubility in water: none
Insoluble

Canonical SMILES

[O-2].[Sn+2]

The exact mass of the compound Tin(II) oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)solubility in water: noneinsoluble. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tin(II) oxide (SnO) is a metastable, amphoteric inorganic compound characterized by its +2 oxidation state and lone-pair electron configuration. Commercially supplied as a blue-black or red powder, it serves as a highly reactive, high-purity source of Sn(II) ions for industrial applications [1]. Unlike its fully oxidized counterpart, tin(IV) oxide, SnO is uniquely valued in procurement for its ability to dissolve readily in organic acids without introducing foreign anions, its intrinsic p-type semiconductivity, and its controlled thermal disproportionation into tin metal and tin dioxide [2]. These specific chemical behaviors make it a non-negotiable precursor for advanced electroplating baths, transparent electronics, and specialized energy storage materials where standard tin salts or fully oxidized tin fail to meet process requirements.

Substituting Tin(II) oxide with common alternatives like Tin(II) chloride (SnCl2) or Tin(IV) oxide (SnO2) frequently leads to process failure or material rejection. In electroplating and catalyst preparation, replacing SnO with SnCl2 introduces corrosive chloride ions that accumulate, degrading bath stability and damaging sensitive electronic substrates [1]. Conversely, attempting to use SnO2 as a substitute in chemical synthesis or thin-film deposition fails because SnO2 is highly chemically inert, insoluble in most acids, and strictly an n-type semiconductor [2]. Procurement must specify SnO when chloride-free dissolution, p-type charge transport, or low-temperature thermal reactivity is structurally required by the downstream application.

Elimination of Anion Contamination in MSA Plating Baths

In the formulation of tin methanesulfonate plating baths, the choice of Sn(II) precursor dictates long-term bath viability. Dissolving Tin(II) oxide in methanesulfonic acid (MSA) produces the desired tin salt and water as the sole byproduct. In contrast, utilizing Tin(II) chloride or Tin(II) sulfate introduces stoichiometric amounts of Cl⁻ or SO₄²⁻ ions [1]. Chloride accumulation rapidly increases the corrosivity of the bath toward electronic components and disrupts organic plating additives, while sulfate ions can lead to the precipitation of insoluble salts. Consequently, SnO is the mandatory precursor for continuous, high-purity electronic plating operations.

Evidence DimensionForeign anion introduction per mole of Sn(II) dissolved
Target Compound Data0 moles (produces only H2O byproduct)
Comparator Or BaselineTin(II) chloride (introduces 2 moles Cl⁻ per mole Sn)
Quantified Difference100% reduction in halide/sulfate contamination
ConditionsDissolution in aqueous methanesulfonic acid (MSA) for electroplating bath makeup

Enables continuous replenishment of tin plating baths in semiconductor packaging without the costly bath degradation caused by anion buildup.

p-Type Semiconductivity for Transparent Electronics

Tin(II) oxide is structurally distinct from mainstream transparent conducting oxides due to its hybridized O 2p and Sn 5s orbitals, which facilitate p-type conductivity. SnO demonstrates a measurable hole mobility typically ranging from 1.0 to 2.4 cm²/V·s in thin films, making it one of the few viable p-type binary metal oxides [1]. In stark contrast, Tin(IV) oxide (SnO2) is intrinsically an n-type semiconductor driven by oxygen vacancies, with negligible hole transport capabilities. For engineers designing all-oxide p-n junctions or complementary metal-oxide-semiconductor (CMOS) transparent circuits, SnO cannot be substituted by SnO2.

Evidence DimensionMajority charge carrier and hole mobility
Target Compound Datap-type; hole mobility ~1.0-2.4 cm²/V·s
Comparator Or BaselineTin(IV) oxide (SnO2) (n-type; ~0 cm²/V·s hole mobility)
Quantified DifferenceSnO provides functional p-type hole transport, whereas SnO2 is strictly an electron conductor
ConditionsOxide semiconductor thin films used in optoelectronic device fabrication

Essential for buyers sourcing precursors for transparent p-type layers in advanced displays and optoelectronics, where n-type SnO2 is fundamentally useless.

Thermal Disproportionation for Anode Nanocomposite Generation

Tin(II) oxide exhibits thermodynamic metastability, undergoing a disproportionation reaction when heated in an inert atmosphere (typically between 300 °C and 600 °C) to yield a mixture of metallic tin (Sn) and Tin(IV) oxide (SnO2) [1]. This in-situ phase separation creates an intimate Sn/SnO2 nanocomposite that exhibits superior structural buffering during the dramatic volume expansion associated with lithium insertion. Bulk SnO2, being thermally stable, does not undergo this disproportionation and suffers from rapid pulverization and capacity fade when used directly as an anode [2]. Thus, SnO is specifically procured as a reactive precursor to engineer resilient battery architectures.

Evidence DimensionPhase transformation behavior at 400-600 °C (inert atmosphere)
Target Compound DataDisproportionates into an intimate Sn and SnO2 nanocomposite
Comparator Or BaselineTin(IV) oxide (SnO2) (Remains phase-stable bulk SnO2)
Quantified DifferenceSnO enables in-situ generation of a multi-phase buffering matrix; SnO2 does not
ConditionsThermal processing of battery anode precursors under argon/nitrogen

Allows battery manufacturers to synthesize highly durable, expansion-resistant tin-based anodes that outperform standard SnO2 powders in cycle life.

High-Purity Electronic Tin Plating

Directly utilizes SnO's ability to dissolve in methanesulfonic acid without introducing chlorides or sulfates, making it the standard for replenishing baths in PCB manufacturing and semiconductor lead-frame plating [1].

Transparent p-Type Oxide Thin Films

Leverages the unique hybridized orbital structure of SnO to deposit p-type semiconductor layers for transparent thin-film transistors (TFTs) and all-oxide p-n heterojunctions, filling a gap that n-type SnO2 cannot address [2].

High-Capacity Lithium-Ion Battery Anodes

Exploits the thermal disproportionation of SnO to synthesize finely dispersed Sn/SnO2 nanocomposites, which accommodate lithiation-induced volume expansion better than conventional bulk tin oxides [3].

Halogenated Elastomer Cross-Linking

Utilizes SnO as an acid scavenger and in-situ catalyst precursor in the curing of chloroprene rubbers, where it reacts with released HCl to form the active cross-linking agent SnCl2 without causing premature vulcanization [4].

Physical Description

Tin(ii) oxide appears as brownish-black powder or black to blue-black crystalline solid. Mp: 1080°C (decomposes); density: 6.45 g cm-3. Insoluble in water.
DryPowder; OtherSolid
BLUE-TO-BLACK CRYSTALLINE POWDER.
Brownish-black powder or black to blue-black crystalline solid.
Brownish-black powder.

Hydrogen Bond Acceptor Count

1

Exact Mass

135.897117 g/mol

Monoisotopic Mass

135.897117 g/mol

Boiling Point

Decomposes (NIOSH, 2016)
Decomposes

Heavy Atom Count

2

Density

6.3 (NIOSH, 2016)
6.45 g/cm³
6.3

Melting Point

1976 °F @ 600 mmHg. (Decomposes) (NIOSH, 2016)
1976°F@600 mmHg (decomposes)
(600 mmHg): 1976°F (Decomposes)

UNII

JB2MV9I3LS

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 26 of 33 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 33 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (85.71%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mmHg
0 mmHg (approx)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

21651-19-4

Wikipedia

Tin(II) oxide

General Manufacturing Information

All other basic inorganic chemical manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Tin oxide (SnO): ACTIVE

Dates

Last modified: 08-15-2023

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